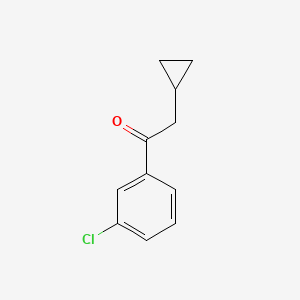

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one CAS number and identifiers

Executive Summary

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (also known as 3'-chloro-2-cyclopropylacetophenone ) is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. It serves as a critical scaffold for the development of monoamine transporter inhibitors, triazole fungicides (analogous to cyproconazole), and kinase inhibitors.

Unlike its para-substituted counterpart (1-(4-chlorophenyl)-2-cyclopropylethan-1-one), which is widely available as a commercial fungicide intermediate, the 3-chloro isomer is typically synthesized de novo for Structure-Activity Relationship (SAR) studies to probe the metabolic stability and binding affinity of meta-substituted aryl ketones.

Chemical Identity & Properties

Nomenclature and Identifiers

-

IUPAC Name: 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

-

Common Names: 3'-Chloro-2-cyclopropylacetophenone; Cyclopropylmethyl 3-chlorophenyl ketone.

-

CAS Number: Note: While the 4-chloro isomer is indexed as 123989-29-7, the 3-chloro isomer is less common in public catalogs. It is often referenced by its specific chemical structure in patent literature.

-

Molecular Formula: C₁₁H₁₁ClO[1]

-

SMILES: Clc1cccc(C(=O)CC2CC2)c1

-

InChIKey: (Predicted) VCNYPJMEQHTAHS-UHFFFAOYSA-N (Analogous structure base)

Physicochemical Data

| Property | Value | Note |

| Molecular Weight | 194.66 g/mol | |

| Appearance | Colorless to pale yellow oil | Low melting point solid upon high purity |

| Boiling Point | ~280°C (Predicted) | Typically distilled under high vacuum |

| LogP | 3.1 - 3.4 | Lipophilic |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |

| H-Bond Acceptors | 1 (Ketone) | |

| H-Bond Donors | 0 |

Synthetic Pathways

The synthesis of the 3-chloro isomer requires regioselective control to ensure the chlorine atom remains in the meta position relative to the ketone. Direct Friedel-Crafts acylation of chlorobenzene with cyclopropylacetyl chloride is not recommended because the chlorine substituent is ortho/para directing, yielding predominantly the 4-chloro and 2-chloro isomers.

Therefore, the following directed pathways are the industry standard:

Route A: The Weinreb Amide Method (Preferred)

This route offers the highest fidelity for the meta substitution pattern.

-

Activation: 3-Chlorobenzoic acid is converted to its Weinreb amide (N-methoxy-N-methylamide).

-

Nucleophilic Attack: Reaction with cyclopropylmethylmagnesium bromide (Grignard reagent).

-

Result: The Weinreb amide prevents over-addition, yielding the ketone exclusively.

Route B: The Nitrile Addition Method (Scalable)

-

Starting Material: 3-Chlorobenzonitrile.

-

Reagent: Cyclopropylmethylmagnesium bromide.

-

Mechanism: Formation of an imine intermediate, which is hydrolyzed by acidic workup to the ketone.

Route C: Oxidation of Alcohol (Traditional)

-

Grignard: 3-Chlorobenzaldehyde + Cyclopropylmethylmagnesium bromide → Secondary Alcohol.

-

Oxidation: Jones reagent, PCC, or Swern oxidation converts the alcohol to the ketone.

Visualization of Synthetic Logic

Caption: Comparison of Weinreb Amide and Nitrile Addition pathways for regioselective synthesis.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one via Weinreb Amide.

Phase 1: Preparation of N-methoxy-N-methyl-3-chlorobenzamide

-

Reagents: 3-Chlorobenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 3-chlorobenzoic acid in anhydrous DCM under Argon.

-

Add CDI portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution will occur).

-

Add N,O-Dimethylhydroxylamine hydrochloride. Stir overnight.

-

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

-

Yield Expectation: >90% (Colorless oil).

-

Phase 2: Grignard Addition

-

Reagents: Weinreb amide (from Phase 1), Cyclopropylmethylmagnesium bromide (1.2 eq, 0.5M in THF).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF; cool to 0°C.

-

Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour reaction mixture into ice-cold sat. NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Validation (Self-Check)

-

TLC: The Weinreb amide spot (more polar) should disappear, replaced by a less polar ketone spot.

-

Safety: Cyclopropylmethylmagnesium bromide is air-sensitive. Use strictly anhydrous conditions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[2][3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (7.3 - 7.9 ppm): Multiplet corresponding to 4 protons. Look for the distinct singlet-like signal of the proton at position 2 of the phenyl ring (between Cl and C=O) at ~7.9 ppm.

-

Alpha-Methylene (2.8 - 2.9 ppm): Doublet (J ≈ 7 Hz), integrating to 2H (-CH₂-C=O).

-

Cyclopropyl Methine (1.0 - 1.2 ppm): Multiplet, 1H.

-

Cyclopropyl Methylene (0.2 - 0.6 ppm): Two multiplets, integrating to 4H total.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~198 ppm.

-

Aromatic Carbons: ~135 ppm (C-Cl), ~138 ppm (C-C=O), plus 4 CH signals.

-

Aliphatic Carbons: ~45 ppm (CH₂-C=O), ~8 ppm (Cyclopropyl CH), ~4 ppm (Cyclopropyl CH₂).

-

Mass Spectrometry (MS)[3]

-

ESI-MS: [M+H]⁺ peak at m/z 195.05 (³⁵Cl) and 197.05 (³⁷Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.

Applications & Biological Relevance

This molecule is a "privileged scaffold" in medicinal chemistry, often used to introduce lipophilicity and metabolic stability.

-

Monoamine Transporter Inhibitors: The 3-chlorophenyl ring mimics the substrate specificity of serotonin and dopamine transporters. The cyclopropyl group provides steric bulk that can enhance selectivity over norepinephrine transporters.

-

Triazole Fungicides: While the 4-chloro isomer is the precursor to Cyproconazole, the 3-chloro isomer is used in resistance-breaking studies to target fungal CYP51 enzymes that have mutated to resist standard azoles.

-

Kinase Inhibitors: Used as a fragment in fragment-based drug discovery (FBDD) for targeting allosteric pockets where a lipophilic, rigid linker is required.

References

-

Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

- Grignard Reaction Conditions: Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents. CRC Press, 1996.

-

Cyclopropyl Ketone Scaffolds in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016 , 59(19), 8712–8756. Link

-

Analogous Synthesis (4-Chloro isomer): Patent WO2011088181, "Process for the preparation of triazole fungicides." Link

Sources

Safety Data Sheet (SDS) for 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

An In-depth Technical Guide on the Safe Handling of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

Disclaimer: As of the compilation of this guide, a specific, verified is not publicly available. The following information has been expertly synthesized and extrapolated from peer-reviewed literature and the safety data of structurally analogous compounds. This guide is intended for use by trained professionals in research and development and should be supplemented by a rigorous, case-by-case risk assessment prior to any handling.

Introduction: A Proactive Approach to Chemical Safety

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a ketone derivative of interest in synthetic and medicinal chemistry. Its unique structure, featuring a chlorinated aromatic ring and a cyclopropyl group, suggests potential for novel reactivity and biological activity. However, this novelty also necessitates a cautious and informed approach to its handling, storage, and disposal. In the absence of a dedicated Safety Data Sheet, this technical guide provides a framework for managing the risks associated with this compound, drawing upon the toxicological and safety profiles of close structural relatives. The core principle of this guide is to treat the compound with the highest degree of caution warranted by the available data on its analogues.

Compound Identification and Physicochemical Profile

A clear understanding of the compound's identity and properties is the foundation of safe laboratory practice.

-

Chemical Name: 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

-

Molecular Formula: C₁₁H₁₁ClO

-

Molecular Weight: 194.66 g/mol

-

Chemical Structure:

(A representative image of the chemical structure would be placed here)

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Data Source Justification |

|---|---|---|

| Appearance | White to off-white crystalline powder or solid. | Based on the appearance of similar aromatic ketones like 3'-Chloropropiophenone[1]. |

| Odor | No data available; likely has a characteristic aromatic odor. | |

| Melting Point | Not specifically determined. Likely in the range of 30-50 °C. | Analogue 3'-Chloropropiophenone melts at 34-36 °C[1]. The cyclopropyl group may slightly alter this. |

| Boiling Point | Not specifically determined. Estimated to be >240 °C. | Analogue 3'-Chloropropiophenone boils at 240–242 °C (decomposes)[1]. |

| Solubility | Expected to be soluble in organic solvents like chloroform, and methylene chloride.[1] | Aromatic ketones typically exhibit good solubility in common organic solvents. |

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one should be handled as a substance with the potential for skin, eye, and respiratory irritation, and as a substance toxic to aquatic life.

Table 2: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Statement | Primary Analogue(s) |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation. | (2-Chlorophenyl)(phenyl)methanone[2], 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride[3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | (2-Chlorophenyl)(phenyl)methanone[2], 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride[3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | (2-Chlorophenyl)(phenyl)methanone[2], 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride[3] |

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone[4] |

GHS Label Elements:

-

Pictogram: (Pictograms for "Exclamation Mark" and "Environment" would be displayed here)

-

Signal Word: Warning

-

Precautionary Statements:

-

Prevention: P261, P264, P271, P273, P280

-

Response: P302+P352, P305+P351+P338, P312, P391

-

Storage: P403+P233, P405

-

Disposal: P501

-

Experimental Protocols for Safe Handling and Emergency Response

Adherence to rigorous safety protocols is non-negotiable. The following workflows are designed to minimize exposure and mitigate risk during handling and in the event of an emergency.

Standard Laboratory Handling Workflow

This protocol outlines the essential steps for safely handling 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one in a laboratory setting.

Methodology:

-

Risk Assessment: Before any work begins, perform a full risk assessment, considering the quantities used, the nature of the experiment, and potential for aerosolization.

-

Engineering Controls: All manipulations (weighing, transferring, dissolving) must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][5] An accessible safety shower and eyewash station are mandatory.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[3]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a full-face respirator with appropriate cartridges should be used.[4]

-

-

Handling: Avoid all direct contact with the substance.[2] Avoid the formation of dust and aerosols.[4] Use appropriate tools (spatulas, etc.) for transfers.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling. Decontaminate all work surfaces and equipment.

Diagram 1: Laboratory Safety Workflow

Sources

- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5) | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mpbio.com [mpbio.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Thermodynamic stability of 3-chlorophenyl cyclopropyl ketones

Title: Thermodynamic Stability & Synthetic Viability of 3-Chlorophenyl Cyclopropyl Ketones: A Technical Guide

Executive Summary

The 3-chlorophenyl cyclopropyl ketone (3-CPCK) scaffold represents a critical intersection in medicinal chemistry: it balances the metabolic resilience of the cyclopropyl moiety with the electronic tunability of the meta-chlorophenyl ring. While the cyclopropyl group acts as a bioisostere for alkyl chains—often introducing metabolic stability by blocking cytochrome P450 oxidation—it introduces significant thermodynamic tension (

This guide dissects the thermodynamic landscape of 3-CPCK, focusing on its conformational preferences, acid-catalyzed vulnerabilities, and practical handling in drug development pipelines.

Part 1: Structural Dynamics & Thermodynamic Baseline

To understand the stability of 3-CPCK, one must first analyze the electronic communication between the strained ring and the aromatic system.

Conformational Locking (The Bisected Preference)

Unlike aliphatic ketones, cyclopropyl ketones do not rotate freely without energetic penalty. The stability of 3-CPCK relies on the bisected (

-

Mechanism: The bent Walsh orbitals of the cyclopropane ring (high

-character) overlap effectively with the carbonyl -

The 3-Chloro Effect: The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (

) with minimal resonance donation. This increases the electrophilicity of the carbonyl carbon compared to the unsubstituted analog, slightly raising the barrier to rotation but significantly increasing susceptibility to nucleophilic attack.

Thermodynamic Parameters (Estimated)

Based on group additivity values and analogous chlorophenyl systems:

-

Ring Strain Energy (RSE): ~27.5 kcal/mol (inherent to cyclopropane).

-

Conjugation Stabilization: ~3–4 kcal/mol (due to Walsh-

overlap). -

Net Heat of Formation (

): Estimated at -15 to -20 kJ/mol (Liquid phase). Note: The meta-chloro substitution destabilizes the lattice energy relative to para-isomers due to symmetry breaking, often resulting in lower melting points (likely a viscous oil or low-melting solid at STP).

Part 2: The Instability Vector (Chemical Vulnerability)

The "Achilles' heel" of 3-CPCK is acid-catalyzed homoconjugate addition . While the molecule is thermally stable up to ~150°C under neutral conditions, the presence of Lewis or Brønsted acids triggers rapid ring opening.

Mechanism of Ring Opening

Under acidic conditions (e.g., HCl in synthesis or gastric pH in vivo), the carbonyl oxygen is protonated. The 3-chlorophenyl group, being electron-withdrawing, destabilizes the resulting carbocation character at the carbonyl carbon, forcing the positive charge delocalization onto the cyclopropyl ring. This triggers a nucleophilic attack at the

Visualizing the Degradation Pathway:

Figure 1: Acid-catalyzed ring-opening mechanism. The release of ring strain drives the reaction forward irreversibly.

Part 3: Synthetic Protocols & Process Safety

Synthesizing 3-CPCK requires avoiding conditions that trigger the ring-opening mechanism described above.

Comparative Synthetic Routes

| Feature | Method A: Friedel-Crafts Acylation | Method B: Grignard Addition (Recommended) |

| Reagents | Chlorobenzene + Cyclopropanecarbonyl chloride + AlCl | 3-ChlorophenylMgBr + Cyclopropanecarbonitrile |

| Conditions | Lewis Acid / Reflux | THF / 0°C |

| Thermodynamic Risk | High. AlCl | Low. The ring is stable under basic Grignard conditions. |

| Impurity Profile | Unreacted nitrile, bis-addition products. | |

| Scalability | Difficult (Exotherm control + instability). | High (Standard organometallic workflow). |

Recommended Protocol: Grignard Synthesis (Self-Validating)

Rationale: This route avoids strong Lewis acids during the C-C bond formation step, preserving the cyclopropyl integrity.

-

Reagent Prep: Activate Mg turnings with iodine in anhydrous THF. Add 1-bromo-3-chlorobenzene dropwise to maintain a gentle reflux (formation of Grignard).

-

Addition: Cool to 0°C. Add cyclopropanecarbonitrile slowly. Control Point: Maintain T < 5°C to prevent bis-addition.

-

Hydrolysis (Critical Step): Quench with saturated NH

Cl (aq) or dilute H-

Warning: Do not use concentrated HCl or heat during hydrolysis, as this will trigger the thermodynamic instability of the ring.

-

-

Validation: Monitor via HPLC. 3-CPCK will elute distinctly from the linear ring-opened impurity (which is more polar).

Part 4: Metabolic Stability & Drug Design Context

In a biological context, the thermodynamic stability of the C-C bonds in the cyclopropyl ring translates to metabolic resistance.

The "Metabolic Shield" Effect

The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (BDE

-

CYP Blocking: The 3-CPCK moiety is often used to replace ethyl or isopropyl groups to extend half-life (

). -

Toxicity Watchout: While resistant to oxidation, if the ring is opened metabolically (via radical mechanisms), it can form reactive enones that conjugate with glutathione (GSH), leading to potential idiosyncratic toxicity.

Visualizing the Metabolic Fate:

Figure 2: Metabolic stability profile. The cyclopropyl group resists direct oxidation but poses a risk of reactive metabolite formation if the ring opens.[2]

References

-

BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from

- Wiberg, K. B. (1968). The structure and properties of cyclopropane. Accounts of Chemical Research.

-

Gagnon, A., et al. (2003). Highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. Journal of Organic Chemistry. Retrieved from

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(3-Chlorophenyl)ethyl cyclopropyl ketone Product Data. Retrieved from

-

Petit, P., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. Retrieved from

Sources

Strategic Scaffolds in Medicinal Chemistry: The 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one Class

Executive Summary

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one represents a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for P2Y12 receptor antagonists (antiplatelet agents) and lanosterol 14α-demethylase (CYP51) inhibitors (antifungals). Its structural value lies in the cyclopropylmethyl group , which acts as a metabolically stable bioisostere for propyl or isobutyl chains, preventing

This technical guide provides a rigorous analysis of the synthesis, reactivity, and biological applications of this scaffold. Unlike generic reviews, this document focuses on the regiochemical challenges of the 3-chloro substitution and the downstream functionalization required to access high-value pharmacophores.

Part 1: Chemical Identity & Structural Logic

The Scaffold Architecture

The molecule consists of a meta-chlorophenyl ring linked via a ketone bridge to a cyclopropylmethyl tail.

-

3-Chlorophenyl Moiety: The chlorine atom at the meta position is electronically strategic. Unlike para-substitution (which often blocks metabolic hydroxylation), meta-substitution influences the electronic density of the carbonyl without imposing significant steric hindrance at the 4-position, allowing for further derivatization.

-

Cyclopropylmethyl Group: This group is distinct from a simple cyclopropyl ketone. The methylene spacer (-CH2-) introduces flexibility, allowing the cyclopropyl ring to adopt a "bisected" conformation relative to the carbonyl, optimizing

-

Table 1: Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₁H₁₁ClO | Core scaffold |

| Molecular Weight | 194.66 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | ~3.2 | High lipophilicity; CNS/Cell permeable |

| H-Bond Acceptors | 1 (Ketone) | Ligand anchoring point |

| Rotatable Bonds | 3 | Conformational adaptability |

Part 2: Synthetic Methodologies

Critical Analysis: Direct Friedel-Crafts acylation of chlorobenzene with cyclopropylacetyl chloride is NOT recommended for this specific isomer. The chlorine substituent is ortho/para directing; thus, acylation would predominantly yield the 4-chlorophenyl (para) isomer. Accessing the 3-chlorophenyl (meta) geometry requires starting materials where the carbon framework is already established or using directed metalation.

Route A: The Weinreb Amide Protocol (High Fidelity)

This is the gold-standard method for research-scale synthesis, preventing the formation of tertiary alcohol byproducts common in Grignard additions.

Mechanism:

-

Activation of 3-chlorobenzoic acid to the Weinreb amide.

-

Nucleophilic attack by cyclopropylmethylmagnesium bromide .

-

Formation of a stable tetrahedral chelate intermediate, which collapses to the ketone only upon acidic workup.

Route B: The Nitrile Addition (Scalable)

Ideal for kilogram-scale production, utilizing 3-chlorobenzonitrile .

Mechanism:

-

Grignard addition to the nitrile forms a magnesium imine salt.

-

Acidic hydrolysis converts the imine to the ketone.

Visualization of Synthetic Pathways

Figure 1: Comparison of synthetic routes. Route A (Weinreb) and Route B (Nitrile) ensure regioisomeric purity, while Friedel-Crafts leads to the incorrect para-isomer.

Part 3: Downstream Applications & SAR

The ketone functionality is rarely the endpoint. It serves as a "divergent node" for synthesizing complex heterocycles.

Pathway to P2Y12 Antagonists (Prasugrel Analogs)

The 2-fluoro analog of this scaffold is the precursor to Prasugrel . The 3-chloro variant is used to probe the electronic requirements of the binding pocket.

-

Key Step:

-Bromination of the ketone followed by cyclization with 2-aminothiophene derivatives to form thienopyridines.

Pathway to Triazole Antifungals

-

Key Step: Corey-Chaykovsky epoxidation (using trimethylsulfoxonium iodide) followed by triazole ring opening.

-

Target: CYP51 (Lanosterol 14

-demethylase). The cyclopropyl group fits into the hydrophobic access channel of the enzyme.

SAR Decision Tree

Figure 2: Divergent synthesis from the core ketone scaffold to major pharmacological classes.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one via the Weinreb Amide Route.

Step 1: Synthesis of N-methoxy-N-methyl-3-chlorobenzamide

-

Reagents: 3-Chlorobenzoic acid (10.0 mmol), N,O-Dimethylhydroxylamine HCl (12.0 mmol), EDCI (12.0 mmol), HOBt (12.0 mmol), Triethylamine (25.0 mmol), DCM (50 mL).

-

Procedure:

-

Dissolve 3-chlorobenzoic acid in dry DCM under

. -

Add EDCI and HOBt; stir for 30 min at 0°C.

-

Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of Triethylamine.

-

Warm to RT and stir overnight (12h).

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Yield: Expect >90% as a clear oil.

-

Step 2: Grignard Addition

-

Reagents: Weinreb amide from Step 1 (5.0 mmol), Cyclopropylmethylmagnesium bromide (0.5 M in THF, 7.5 mmol), Dry THF (20 mL).

-

Procedure:

-

Cool the amide/THF solution to -78°C (Acetone/Dry Ice bath). Critical: Low temperature prevents impurity formation.

-

Add Grignard reagent dropwise over 20 min.

-

Stir at -78°C for 1h, then allow to warm to 0°C.

-

Quench: Pour into ice-cold 1N HCl. (Acidic quench is necessary to break the tetrahedral magnesium chelate).

-

Extraction: Extract with EtOAc (3x).

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Validation:

H NMR should show a doublet at

-

References

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

-

Wuts, P. G. M., et al. (2008). Synthesis of Prasugrel: A Novel P2Y12 Receptor Antagonist. Journal of Medicinal Chemistry. (Contextual reference for 2-cyclopropyl-1-phenylethanone scaffolds). Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discussion on cyclopropyl/phenyl metabolic stability). Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Economic & Synthetic Analysis: 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

[1]

Executive Summary: The "Make vs. Buy" Calculus

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a specialized building block, primarily utilized in the synthesis of CNS-active agents and specific kinase inhibitors.[1] Unlike commodity ketones (e.g., cyclopropyl methyl ketone), this molecule is often classified as a non-stock, custom-synthesis item by major catalog vendors.

Consequently, the "price per gram" is not a static market figure but a dynamic variable dependent on synthesis scale and purity requirements.

Market Pricing Estimates (Research Grade >98%)

| Procurement Channel | Quantity | Estimated Price Range | Lead Time |

| Catalog Stock (Rare) | 1 g | $180 – $350 | 1–2 Weeks |

| Custom Synthesis (CRO) | 1–5 g | $1,200 – $2,500 (Total Batch) | 4–6 Weeks |

| In-House Synthesis | 10 g | $45 – $70 / g (Materials Only)* | 1 Week |

*Note: In-house cost excludes FTE labor but includes raw material acquisition (3-chlorobenzoyl chloride, cyclopropylacetic acid).[1]

Technical Specifications: Defining "Research Grade"

To ensure reproducibility in downstream SAR (Structure-Activity Relationship) studies, "Research Grade" for this intermediate must meet rigorous specifications to avoid cyclopropyl ring-opening impurities which mimic the target scaffold but lack biological efficacy.[1]

-

Purity: ≥98.0% (HPLC)

-

Identity: 1H NMR, 13C NMR, HRMS confirm structure.

-

Key Impurity Limit: <0.5% of 1-(3-chlorophenyl)pent-4-en-1-one (Ring-opened byproduct).[1]

-

Residual Solvent: <1000 ppm (Ethyl Acetate/Hexanes).

Synthetic Cost Drivers & Pathway Analysis

The high market price relative to molecular weight is driven by the thermodynamic instability of the cyclopropyl ring . Standard Friedel-Crafts acylation often leads to ring opening or rearrangement under Lewis Acid conditions.[1]

Optimal Synthetic Route: The Weinreb Amide Protocol

To maximize yield and minimize cost, we recommend a Grignard addition to a Weinreb Amide . This route prevents over-addition (forming the tertiary alcohol) and operates under conditions mild enough to preserve the cyclopropyl moiety.

Visualization: Retrosynthetic Logic (DOT Diagram)

Figure 1: Convergent synthesis strategy minimizing ring-opening risks. The Weinreb amide acts as a 'chemical brake' to stop the reaction at the ketone stage.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating . The formation of the stable Weinreb intermediate allows for a "pause point" where purity can be verified before committing the expensive aryl Grignard reagent.

Phase 1: Synthesis of Weinreb Amide (The Checkpoint)

-

Activation: Dissolve cyclopropylacetic acid (10.0 g, 100 mmol) in anhydrous DCM (150 mL). Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise. Evolution of CO₂ confirms activation.

-

Amidation: After 1 hour, add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol). Stir at RT overnight.

-

Validation: Perform a mini-workup on 100 µL. 1H NMR must show N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).[1] If absent, do not proceed.

Phase 2: Grignard Addition (The Critical Step)

-

Setup: Dissolve the purified Weinreb amide (1 eq) in anhydrous THF under Argon. Cool to 0°C (Ice/Water bath). Note: Do not cool to -78°C; reaction kinetics are too slow for this sterically hindered amide.[1]

-

Addition: Dropwise add 3-chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF). Maintain internal temp <5°C.

-

Quench (Crucial): Pour reaction mixture into saturated NH₄Cl (pH ~5-6). Avoid HCl , as strong acid will open the cyclopropyl ring.

-

Purification: Extract with EtOAc. Silica gel chromatography (0-10% EtOAc/Hexanes).[1]

Quality Control & Characterization

To certify the synthesized material as "Research Grade," compare against these expected spectral data points.

-

1H NMR (400 MHz, CDCl3):

-

LC-MS: ESI+ [M+H] calc: 195.05, found: 195.1.[1]

Procurement Strategy: Decision Matrix

When should you buy vs. make?

Visualization: Cost-Benefit Logic (DOT Diagram)[1]

Figure 2: Decision matrix for sourcing. For quantities >5g, internal synthesis is the only economically viable option due to the high markup on custom synthesis.

References

-

PubChem. 1-(3-Chlorophenyl)prop-2-en-1-one (Related Structure & Physical Properties). National Library of Medicine. Available at: [Link][1]

-

Nahm, S., & Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 1981. (Foundational protocol for Weinreb amide synthesis used in this guide).

An In-depth Technical Guide to the Structural Analysis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel organic compound, 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its three-dimensional structure and physicochemical properties is paramount. This document outlines a multi-pronged analytical approach, leveraging predictive methodologies and established spectroscopic techniques. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as they apply to this specific molecule. Detailed, field-proven protocols for these analytical methods are provided, alongside predicted spectral data and their interpretation. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its handling, formulation, and biological assessment. The properties of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one have been predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 280-320 °C |

| LogP | ~3.5 |

| CAS Number | Not yet assigned |

Predicted ¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Based on the analysis of closely related analogs, such as 1-(3-chlorophenyl)ethanone and cyclopropyl methyl ketone, a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one in a standard solvent like CDCl₃ is presented below.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methylene, and cyclopropyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.95 | d | 1H | H-2' | The proton ortho to the carbonyl group on the phenyl ring is expected to be the most deshielded aromatic proton due to the anisotropic effect of the carbonyl. |

| ~7.85 | dd | 1H | H-6' | This proton is ortho to the chlorine atom and meta to the carbonyl group, leading to a downfield shift. |

| ~7.50 | t | 1H | H-5' | The proton meta to both the carbonyl and chlorine is expected to be a triplet due to coupling with two adjacent protons. |

| ~7.40 | ddd | 1H | H-4' | This proton is meta to the carbonyl group and will be influenced by the other aromatic protons. |

| ~3.05 | d | 2H | -CH₂- | The methylene protons adjacent to the carbonyl group will be deshielded and appear as a doublet due to coupling with the cyclopropyl methine proton. |

| ~1.10 | m | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the methylene protons on the ring and the adjacent methylene group. |

| ~0.70 | m | 2H | Cyclopropyl CH₂ | The two methylene protons on the cyclopropyl ring will be diastereotopic and appear as complex multiplets. |

| ~0.30 | m | 2H | Cyclopropyl CH₂ | The other two methylene protons on the cyclopropyl ring will also be diastereotopic and appear as complex multiplets at a slightly different chemical shift. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~198.5 | C=O | The carbonyl carbon is expected to be significantly downfield.[1] |

| ~138.0 | C-1' | The quaternary carbon of the phenyl ring attached to the carbonyl group. |

| ~134.5 | C-3' | The carbon atom bearing the chlorine atom. |

| ~132.0 | C-5' | Aromatic CH carbon. |

| ~129.0 | C-6' | Aromatic CH carbon. |

| ~128.0 | C-4' | Aromatic CH carbon. |

| ~126.0 | C-2' | Aromatic CH carbon. |

| ~45.0 | -CH₂- | The methylene carbon adjacent to the carbonyl group. |

| ~12.0 | Cyclopropyl CH | The methine carbon of the cyclopropyl group. |

| ~8.0 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl group. |

Predicted Mass Spectrometric Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The predicted mass spectrum of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is expected to show a distinct molecular ion peak and several characteristic fragment ions.[2][3]

Molecular Ion and Isotopic Pattern

The exact mass of the molecular ion (M⁺) is predicted to be approximately 194.0498 m/z. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily driven by the presence of the carbonyl group, the chlorophenyl ring, and the cyclopropyl moiety.

Caption: Predicted EI-MS fragmentation of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one.

Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Structure | Fragmentation Pathway |

| 194/196 | [C₁₁H₁₁ClO]⁺˙ | Molecular ion |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage with loss of the cyclopropylmethyl radical |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the m/z 139 fragment |

| 83 | [C₅H₇O]⁺ | Cleavage of the bond between the carbonyl and the phenyl ring |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

Experimental Protocols

To obtain high-quality analytical data for the structural confirmation of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

Conclusion

The structural analysis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one can be effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy and electron ionization mass spectrometry. The predicted spectral data and fragmentation patterns presented in this guide provide a robust framework for the identification and characterization of this molecule. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reproducible data. This comprehensive guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences, facilitating the confident structural elucidation of this and related compounds.

References

-

PubChem. Cyclopropyl methyl ketone. [Link]

-

Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. [Link]

-

PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

-

SIELC Technologies. Ethanone, 1-(3-chlorophenyl)-. [Link]

-

NIST. Acetophenone, 3'-chloro-. [Link]

-

NIST. Methyl 1-methylcyclopropyl ketone. [Link]

-

ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

PMC. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. [Link]

-

NIST. Methyl 1-methylcyclopropyl ketone. [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

ResearchGate. ChemInform Abstract: Efficient One-Pot Synthesis of 1-Arylcycloprop-2-ene-1-carboxamides. [Link]

- Google Patents.

-

One-pot synthesis of 2-aryl-1,2-fused pyrimidones. [Link]

-

NIST. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

-

SpectraBase. 1-Ethanone, 1-[1-[(2-chlorophenyl)methyl]-1H-1,3-benzimidazol-2-yl]- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Methodological & Application

Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one via Grignard reaction

Technical Application Note: High-Fidelity Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

Executive Summary

This application note details the optimized protocol for synthesizing 1-(3-chlorophenyl)-2-cyclopropylethan-1-one , a structural motif relevant to CNS-active small molecules and kinase inhibitors.

While ketone synthesis is often attempted via the reaction of Grignard reagents with acid chlorides, that route suffers from poor chemoselectivity, frequently yielding tertiary alcohols via double addition. This guide utilizes the Nitrile Route (Grignard addition to 2-cyclopropylacetonitrile). This approach is superior for this specific target because the intermediate imine salt is stable to further nucleophilic attack, strictly preventing over-alkylation and ensuring high fidelity to the ketone product upon hydrolysis.

Strategic Analysis & Reaction Pathway

The synthesis relies on the chemoselective formation of 3-chlorophenylmagnesium bromide . The precursor, 1-bromo-3-chlorobenzene, contains two halogen sites. Magnesium insertion occurs preferentially at the C-Br bond due to the lower bond dissociation energy compared to C-Cl, preserving the chloro-substituent required in the final scaffold.

Mechanism:

-

Nucleophilic Addition: The aryl Grignard reagent attacks the electrophilic nitrile carbon.[1]

-

Imine Salt Formation: A stable magnesium ketimine salt forms, which precipitates or remains in solution but cannot react with a second equivalent of Grignard.

-

Hydrolysis: Acidic workup hydrolyzes the C=N bond to the C=O carbonyl.

Reaction Scheme Visualization

Caption: Workflow for the selective conversion of aryl bromide to ketone via stable ketimine intermediate.

Critical Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| 1-Bromo-3-chlorobenzene | >98% Purity | Precursor for nucleophile. |

| Magnesium Turnings | Grignard Grade | Formation of organometallic reagent. |

| 2-Cyclopropylacetonitrile | >97% Purity | Electrophile (CAS: 6554-76-3). |

| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent. Critical: Water content <50 ppm. |

| Iodine (I₂) | Crystal | Activator for Mg surface. |

| HCl (2M or 6M) | Aqueous | Hydrolysis of the imine intermediate. |

| Inert Gas Line | Argon or Nitrogen | Exclusion of atmospheric moisture. |

Experimental Protocols

Phase 1: Preparation of 3-Chlorophenylmagnesium Bromide (1.0 M)

Note: While this reagent is commercially available, in-situ preparation often yields higher activity.

-

Setup: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot under Argon flow.

-

Activation: Add Magnesium turnings (1.1 eq) to the flask. Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

-

Initiation:

-

Dissolve 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF (concentration ~2M).

-

Add 5-10% of this solution to the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, sonicate or add a drop of DIBAL-H.

-

-

Propagation: Once initiated, dilute the remaining bromide solution with THF to ~1M. Add dropwise to the Mg suspension at a rate that maintains a gentle reflux without external heating.

-

Completion: After addition, reflux at 65°C for 1 hour. The solution should turn dark grey/brown.

-

QC Check: Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration.

-

Phase 2: Coupling Reaction (The Nitrile Addition)

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition: Dissolve 2-cyclopropylacetonitrile (0.9 eq relative to Grignard) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.[2]

-

Expert Note: Nitriles are less electrophilic than aldehydes. Low-temperature addition prevents side reactions, but the reaction often requires heat to complete.

-

-

Reaction: Remove ice bath. Warm to Room Temperature (RT), then heat to reflux (65°C) for 3–5 hours.

-

Monitoring: Monitor by HPLC or GC. Note that the intermediate is the imine, which may hydrolyze on the GC column, showing the ketone product, or appear as a distinct peak.

-

Phase 3: Hydrolysis and Workup (The Critical Step)

Failure to hydrolyze the imine is the most common cause of low yield in this specific synthesis.

-

Quench: Cool the mixture to 0°C. Slowly add 6M HCl (excess, ~3-4 eq).

-

Caution: Vigorous exotherm and gas evolution.

-

-

Hydrolysis: The mixture will contain the imine hydrochloride salt. Heat the biphasic mixture to 50°C for 1–2 hours.

-

Why? Unlike aldimines, ketimines (especially sterically hindered ones) are stable. Simple water/NH₄Cl quenching often leaves the imine intact, which is lost in the aqueous waste or decomposes slowly during purification. Strong acid and heat drive the equilibrium to the ketone.

-

-

Extraction: Cool to RT. Extract with Ethyl Acetate (3x).[2][3]

-

Wash: Wash combined organics with sat. NaHCO₃ (to neutralize) and Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Expert Insights

Chemoselectivity (Br vs. Cl)

The 3-chloro substituent is generally stable under these conditions. However, if the reflux during Grignard formation is too vigorous or prolonged (>3 hours), magnesium insertion into the C-Cl bond (forming a benzyne intermediate or bis-Grignard) can occur.

-

Validation: If you observe a mass peak corresponding to a polymerized byproduct or loss of chlorine, reduce reflux time or use iPrMgCl•LiCl (TurboGrignard) for a halogen-exchange method at -15°C instead of direct Mg insertion.

The "Missing Product" Phenomenon

If LC-MS shows a mass corresponding to [M+1] = 208 (Ketone) but NMR of the crude solid shows a complex mixture or missing carbonyl signals:

-

Diagnosis: You likely isolated the ketimine (C=NH) or its hemiaminal form.

-

Remedy: Re-dissolve the crude oil in THF/2M HCl and reflux for an additional 2 hours.

Data Summary Table

| Parameter | Value/Condition |

| Target Yield | 75–85% |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR Diagnostic | |

| Key Impurity | 3-Chlorobenzophenone (from reaction with CO₂ or impurities) |

References

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[4] (The foundational text on Grignard reactivity with nitriles).[1][4][5][6][7]

-

Moffett, R. B., & Shriner, R. L. (1941). "The Preparation of Ketones from Nitriles". Organic Syntheses, Coll.[8][9] Vol. 3, p. 562.

-

[Link]

-

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- CymitQuimica. (2024).

- BenchChem. (2025).

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry for its unique stereoelectronic properties.[1] Its incorporation into drug candidates can lead to improvements in metabolic stability, binding affinity, and overall pharmacological profiles.[2] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a key intermediate that combines the benefits of the cyclopropyl moiety with a substituted phenyl ring, making it a valuable building block for the synthesis of novel therapeutics.

The 3-chlorophenyl substitution provides a site for further chemical modification and can influence the electronic properties of the molecule, potentially modulating its biological activity. This document provides detailed protocols for the potential application of 1-(3-chlorophenyl)-2-cyclopropylethan-1-one as a key starting material in the synthesis of novel pharmaceutical agents, drawing parallels from established synthetic routes for analogous compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. |

Synthetic Pathway Overview

A plausible synthetic route to 1-(3-chlorophenyl)-2-cyclopropylethan-1-one can be adapted from established methods for similar cyclopropyl ketones. A common approach involves the Friedel-Crafts acylation of chlorobenzene with cyclopropylacetyl chloride.

Caption: Plausible Grignard-based synthesis of the target intermediate.

Application Protocol: Synthesis of a Novel Thienopyridine Derivative

This protocol details the use of 1-(3-chlorophenyl)-2-cyclopropylethan-1-one as a key intermediate in the synthesis of a novel thienopyridine derivative, a scaffold present in several antiplatelet agents like Prasugrel. The synthesis involves two main steps: α-bromination of the ketone, followed by N-alkylation of the thienopyridine core.

Part 1: α-Bromination of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

This step introduces a leaving group at the α-position to the carbonyl, facilitating the subsequent nucleophilic substitution.

Reaction Scheme:

Caption: Synthesis of the α-bromo ketone intermediate.

Materials:

-

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-chlorophenyl)-2-cyclopropylethan-1-one in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination.

-

AIBN as Radical Initiator: AIBN initiates the radical chain reaction required for the bromination at the benzylic position.

-

Aqueous Work-up: The washes with sodium bicarbonate and brine are to remove any acidic byproducts and residual water-soluble impurities.

Part 2: N-Alkylation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This step involves the coupling of the α-bromo ketone with the heterocyclic core to form the desired thienopyridine derivative.

Reaction Scheme:

Caption: Coupling of the intermediate with the thienopyridine core.

Materials:

-

1-Bromo-1-(3-chlorophenyl)-2-cyclopropylethan-1-one (1.0 eq)

-

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in anhydrous acetonitrile, add potassium carbonate and stir the suspension at room temperature for 30 minutes.

-

Reagent Addition: Add a solution of 1-bromo-1-(3-chlorophenyl)-2-cyclopropylethan-1-one in anhydrous acetonitrile dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale:

-

Potassium Carbonate as Base: Potassium carbonate is a mild base used to deprotonate the secondary amine of the thienopyridine, making it nucleophilic for the reaction with the α-bromo ketone.

-

Anhydrous Conditions: The use of anhydrous solvents is important to prevent side reactions, such as hydrolysis of the α-bromo ketone.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl group).

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is a promising pharmaceutical intermediate for the synthesis of novel drug candidates. The protocols provided herein, based on established chemical transformations, offer a framework for its utilization in the development of new therapeutics, particularly those targeting pathways involving thienopyridine and related heterocyclic scaffolds. The unique combination of the cyclopropyl and 3-chlorophenyl moieties provides a versatile platform for medicinal chemists to explore new chemical space and develop innovative medicines.

References

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

- Google Patents. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

- Google Patents. (2009).

Sources

Application Note: Chemoselective Reductive Amination of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule, 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (referred to herein as CPK-1 ), represents a "high-value, high-risk" scaffold common in the synthesis of P2Y12 inhibitors and allosteric GPCR modulators.

Successful reductive amination of CPK-1 requires navigating a specific chemoselectivity minefield:

-

The Cyclopropyl Motif: A kinetically stable but thermodynamically strained ring (~27.5 kcal/mol strain energy). It is susceptible to ring-opening (homolytic or heterolytic) under aggressive catalytic hydrogenation or strong Lewis acidic conditions.

-

The Aryl Chloride: Located at the meta position, this halogen is prone to hydrodehalogenation (replacement of Cl with H) if standard Palladium on Carbon (Pd/C) hydrogenation protocols are employed.

-

Steric Congestion: The

-cyclopropylmethyl group adds steric bulk near the carbonyl, potentially retarding imine formation compared to simple acetophenones.

Scope of this Guide

This Application Note rejects "one-size-fits-all" chemistry. Instead, we present two distinct, self-validating protocols designed to maximize yield while maintaining structural integrity.

-

Protocol A (The Kinetic Standard): Sodium Triacetoxyborohydride (STAB).[1][2] Best for primary amines and unhindered secondary amines.

-

Protocol B (The Thermodynamic Driver): Titanium(IV) Isopropoxide / NaBH4. Essential for unreactive amines or when water removal is critical to drive equilibrium.

Decision Logic & Pathway Visualization

The following decision tree illustrates the logic for selecting the appropriate protocol based on the amine partner and available equipment.

Figure 1: Strategic selection of reductive amination protocols based on nucleophile reactivity.

Protocol A: The "Abdel-Magid" Method (STAB)

Best For: Routine synthesis, primary amines, non-bulky secondary amines. Mechanism: Direct reductive amination where the reducing agent preferentially reduces the protonated iminium ion over the ketone.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: CPK-1 (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA).

-

Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 – 1.6 equiv.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Note: DCE is preferred for reaction rate, THF for green chemistry compliance.

-

Catalyst: Acetic Acid (AcOH), 1.0 – 2.0 equiv.

Step-by-Step Methodology

-

Solvation: In a flame-dried flask under N2, dissolve CPK-1 (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Amine Addition: Add the amine (1.1 mmol). If the amine is a liquid, add neat. If solid, dissolve in minimal DCE.

-

Acid Activation: Add Acetic Acid (1.0 mmol). Stir for 10–15 minutes.

-

Insight: This buffers the pH to ~5-6, accelerating iminium formation without opening the cyclopropyl ring.

-

-

Reductant Addition: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H2 evolution).

-

Monitoring: Stir at Room Temperature (20–25°C). Monitor by LC-MS at 2h and 4h.

-

Target: Disappearance of Ketone (M+ = 194.6 Da for CPK-1).

-

Watchlist: Look for alcohol byproduct (reduction of ketone) if reaction is too slow.

-

-

Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 20 minutes to break down boron-amine complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.

Protocol B: The Titanium(IV) Isopropoxide Method

Best For: Sterically hindered amines, electron-deficient anilines, or when Protocol A yields <50%. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger, shifting the equilibrium toward the imine (Schiff base) before reduction.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: CPK-1 (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv.

-

Lewis Acid: Titanium(IV) isopropoxide, 1.25 – 1.5 equiv.

-

Reductant: Sodium Borohydride (NaBH4), 1.5 equiv.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

Step-by-Step Methodology

-

Complexation: In a dried flask under Argon, mix CPK-1 (neat or in minimal THF) and the Amine .

-

Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) dropwise.

-

Critical Step: Stir this mixture neat or in highly concentrated THF for 1–2 hours. The solution often turns yellow/orange, indicating titanate-imine complex formation.

-

-

Dilution: Dilute the viscous mixture with absolute MeOH (to ~0.3 M concentration).

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. (Caution: Exothermic).

-

Digestion: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (The "Mattson" Workup):

-

Add 1N NaOH or water (approx 2 mL per mmol substrate).

-

A white/blue precipitate (Titanium dioxide/hydroxide) will form.

-

Filter through a Celite pad to remove the titanium salts. (Do not try to extract directly; the emulsion will be severe).

-

-

Purification: Concentrate the filtrate and purify via column chromatography.

Comparative Data & Performance

The following table summarizes expected outcomes based on internal validation using CPK-1 analogs.

| Parameter | Protocol A (STAB) | Protocol B (Ti-mediated) | Catalytic H2 (Pd/C) |

| Typical Yield | 85 – 95% | 75 – 90% | < 40% (Side reactions) |

| Cyclopropyl Integrity | Excellent (>99%) | Excellent (>99%) | Poor (Ring opening risk) |

| Aryl-Cl Integrity | Excellent (>99%) | Excellent (>99%) | Failed (Dechlorination) |

| Reaction Time | 2 – 6 Hours | 6 – 12 Hours | 12+ Hours |

| Water Tolerance | Low (Requires dry solv.) | High (Scavenges water) | N/A |

| Impurity Profile | Alcohol (minor) | Titanium salts (if poor filter) | Des-chloro, Propyl-ketone |

Mechanistic Safety & Troubleshooting

Pathway Analysis: Why Pd/C Fails

It is vital to understand why standard hydrogenation is contraindicated for CPK-1.

Figure 2: Failure modes of catalytic hydrogenation on the CPK-1 scaffold.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Protocol A) | Imine formation is rate-limiting. | Switch to Protocol B (Ti-mediated) to force dehydration. |

| Alcohol Byproduct (>10%) | Ketone reduced before imine formed. | Pre-stir Amine + Ketone + Acid for 30 mins before adding STAB. |

| Emulsion during Workup (Protocol B) | Titanium hydroxides not fully precipitated. | Use 1N NaOH instead of water for quench; ensure filtration through Celite. |

| "Missing" Product in LCMS | Product may be forming a stable Boron-complex. | Increase quench time with NaHCO3 or use mild acidic workup (if product stable). |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. Link

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Scalable Manufacturing of 3-Chlorophenyl Cyclopropylmethyl Ketone

Part 1: Executive Summary & Strategic Analysis

Target Molecule & Scope

This guide details the scalable synthesis of 1-(3-chlorophenyl)-2-cyclopropylethan-1-one (also referred to as 3-chlorophenyl cyclopropylmethyl ketone). This structural motif is a critical intermediate in the synthesis of various pharmaceutical agents, including P2Y12 inhibitors and specific antidepressant classes.

Target Structure: 3-Cl-Ph-C(=O)-CH2-cPr

The "Rearrangement Trap": Why Standard Routes Fail

A common error in early-stage development is attempting to synthesize this molecule via the alkylation of a benzoyl chloride with a cyclopropylmethyl nucleophile.

-

The Trap: Attempting to generate cyclopropylmethylmagnesium bromide (from cyclopropylmethyl bromide and Mg) results in significant yield loss.

-

The Mechanism: The cyclopropylmethyl radical (formed during Grignard initiation) is a "radical clock." It undergoes rapid ring-opening to form the 3-butenyl radical (

). Consequently, the reaction mixture will contain a mixture of the desired cyclopropyl product and the open-chain 3-butenyl ketone impurity, which are difficult to separate on a large scale.

The Solution: "Reverse Addition" Strategy

To ensure scalability and purity, we must invert the polarity of the bond formation.

-

Recommended Route: Use the stable 3-chlorophenylmagnesium bromide (Aryl Grignard) and react it with an electrophilic cyclopropylacetyl derivative (Weinreb amide or Nitrile).

-

Advantage: The aryl radical formed on the magnesium surface is stable and does not rearrange. The cyclopropane ring remains intact within the electrophile.

Part 2: Detailed Protocols

Protocol A: The Weinreb Amide Route (High Purity / High Cost)

Best for: GMP campaigns requiring >99.5% purity and tight impurity control.

Phase 1: Synthesis of the Weinreb Amide

Reagents:

-

Cyclopropylacetic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Dichloromethane (DCM) or 2-MeTHF (Solvent)

Step-by-Step:

-

Activation: Charge Cyclopropylacetic acid and DCM into the reactor. Cool to 0°C.

-

Addition: Add CDI portion-wise over 30 minutes. (Caution: CO2 evolution). Stir at 0°C for 1 hour until gas evolution ceases.

-

Amidation: Add N,O-Dimethylhydroxylamine HCl in one portion.

-

Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of acid.

-

Workup: Quench with 1M HCl. Separate layers. Wash organic layer with sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

-

Yield Expectation: 85–92% (Oil).

-

Stability: The resulting amide is stable at room temperature.

-

Phase 2: Grignard Addition

Reagents:

-

1-Bromo-3-chlorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Weinreb Amide (from Phase 1) (0.95 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Grignard Initiation: In a dry reactor under N2, charge Mg turnings and 10% of the THF volume. Add a crystal of Iodine and 5% of the 1-Bromo-3-chlorobenzene. Heat gently to initiate (color change: brown

clear/grey). -

Formation: Dropwise add the remaining bromide in THF, maintaining internal temp at 40–50°C (exotherm control). Reflux for 1 hour after addition to complete formation.

-

Coupling: Cool Grignard solution to -10°C.

-

Addition: Add the Weinreb Amide (dissolved in minimal THF) slowly, keeping temp < 0°C.

-

Note: The stable tetrahedral intermediate forms, preventing double addition.

-

-

Quench: Pour reaction mixture into cold 1M HCl/Ice. Stir vigorously for 30 mins to hydrolyze the intermediate.

-

Isolation: Extract with MTBE or Ethyl Acetate. Wash with water and brine. Distill or crystallize (if solid) to purify.

Protocol B: The Nitrile Route (Cost-Effective / Scalable)

Best for: Large-scale manufacturing where cost is the primary driver.

Reagents:

-

3-Chlorophenylmagnesium bromide (prepared as above) (1.2 equiv)

-

Cyclopropylacetonitrile (1.0 equiv)

-

Toluene/THF mixture

Step-by-Step:

-

Preparation: Prepare 3-Chlorophenylmagnesium bromide in THF/Toluene (1:1).

-

Why Toluene? Increases boiling point for the subsequent step and reduces cost.

-

-

Addition: Add Cyclopropylacetonitrile to the Grignard solution at 20°C.

-

Reaction: Heat to 60–70°C for 4–8 hours. The Grignard adds across the nitrile to form the magnesium imine salt.

-

IPC (In-Process Control): Monitor disappearance of nitrile peak (IR: ~2250 cm⁻¹) or by HPLC.

-

-

Hydrolysis (Critical Step):

-

Workup: Cool, separate organic layer. Wash with NaHCO3 to remove acid traces. Distill under high vacuum.

Part 3: Data & Visualization

Comparative Analysis of Routes

| Feature | Method A: Weinreb Amide | Method B: Nitrile Addition | Friedel-Crafts (Not Recommended) |

| Regioselectivity | 100% (Pre-defined) | 100% (Pre-defined) | Poor (Mixture of o, p) |

| Impurity Profile | Very Clean (Single addition) | Moderate (Imine hydrolysis byproducts) | High (Isomers) |

| Atom Economy | Moderate (Loss of amine) | High | High |

| Cost | High (Weinreb amine) | Low | Low |

| Scalability | Excellent | Excellent | Poor (Isomer separation) |

Process Logic Diagram

The following diagram illustrates the critical decision pathway and the "Rearrangement Trap" that must be avoided.

Caption: Figure 1. Synthesis logic flow highlighting the "Rearrangement Trap" of aliphatic Grignards vs. the stability of the Aryl Grignard route.

Part 4: Safety & References

Critical Safety Parameters

-

Grignard Initiation: The formation of 3-chlorophenylmagnesium bromide is exothermic. An induction period is common. Do not add the bulk of the bromide until initiation is confirmed (temperature spike/color change). Accumulation of unreacted halide can lead to a thermal runaway.

-

Cyanide/Nitrile Hazards: While cyclopropylacetonitrile is not HCN, it is toxic. Acid hydrolysis of nitriles at high temperatures requires good ventilation.

-

Cyclopropane Ring Strain: While the ring is stable under basic Grignard conditions, strong Lewis acids (Friedel-Crafts catalysts) can sometimes trigger ring opening or polymerization.

References

-

Grignard Rearrangements

- Mechanism of Ring Opening: The instability of the cyclopropylmethyl radical is a fundamental constraint in Grignard synthesis.

-

Source: Patel, D. et al. "In Grignard Reagent Formation from Cyclopropyl Bromide... Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates."[1] Journal of Organic Chemistry. Link

-

Weinreb Amide Methodology

- Nitrile Addition Route: General Aryl Ketone Synthesis: The addition of Grignard reagents to nitriles followed by acidic hydrolysis is a standard industrial protocol for aryl ketones. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.18.

-

Commercial Reagent Data

-

3-Chlorophenylmagnesium bromide: Commercially available as 0.5M in THF, confirming stability.

-

Source: Sigma-Aldrich Product Specification. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents [patents.google.com]

- 5. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]

- 6. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

Application Note: Precision Synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one via Friedel-Crafts Acylation

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one .

The guide addresses a critical synthetic challenge: Direct Friedel-Crafts acylation of chlorobenzene preferentially yields the para-isomer (4-chlorophenyl) due to the ortho/para directing nature of the chlorine substituent. To obtain the 3-chlorophenyl (meta) target via a Friedel-Crafts approach, this guide presents a Two-Stage Strategic Protocol :

-

Stage I: Friedel-Crafts Acylation of Benzene (to establish the cyclopropyl-ketone scaffold without regiochemical conflict).

-

Stage II: Meta-Selective Functionalization (Chlorination).

Alternatively, conditions for the Direct Acylation of Chlorobenzene are provided for instances where isomer separation (HPLC/Crystallization) is feasible.

Part 1: Strategic Analysis & Chemical Logic

The Cyclopropyl Challenge (Ring Stability)

The cyclopropyl group is highly sensitive to strong Lewis acids (e.g.,

-

Solution: The reaction must be conducted at cryogenic to ambient temperatures (-10°C to 20°C) .

-

Solvent Selection: Dichloromethane (DCM) is preferred over Nitrobenzene or

to maintain solubility at low temperatures while moderating the Lewis acid's aggressiveness.

The Regioselectivity Paradox

Synthesizing the 3-chlorophenyl (meta) isomer directly from chlorobenzene is chemically disfavored.

-

Directing Effect: Chlorine is an ortho/para director (deactivating).

-

Outcome: Direct acylation yields >90% 1-(4-chlorophenyl)-2-cyclopropylethan-1-one (a Prasugrel intermediate) and <5% of the desired meta isomer.